molecular formula C13H12BrNO2S B2928415 4-Bromo-N-(2-methylphenyl)benzenesulfonamide CAS No. 7455-02-9

4-Bromo-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B2928415
CAS No.: 7455-02-9
M. Wt: 326.21
InChI Key: LXYIGOWLNMDTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(2-methylphenyl)benzenesulfonamide is a chemical compound provided for research and experimental applications. It belongs to the sulfonamide class, a group known for diverse biological activities. Research on structurally similar 4-bromo-substituted sulfonamides provides insight into its potential research value. One key area of investigation is the interaction between such compounds and carrier proteins like Human Serum Albumin (HSA), which is a critical factor in determining a compound's pharmacokinetic profile, including its distribution and potential efficacy . Studies on analogous molecules have shown they can bind to HSA through static quenching and hydrophobic interactions, inducing conformational changes in the protein . This suggests that this compound could serve as a valuable reference standard or starting point in pharmacological and biophysical research, particularly in studies aimed at understanding drug-protein interactions and the design of new bioactive molecules . As with all research chemicals, this product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-bromo-N-(2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-10-4-2-3-5-13(10)15-18(16,17)12-8-6-11(14)7-9-12/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYIGOWLNMDTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-N-(2-methylphenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-methylphenyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s interactions with biological targets .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Sulfonamides

Compound Name Substituents Melting Point (°C) Key Interactions Biological Activity Reference
This compound Br (C4), 2-methylphenyl (N) Not reported Halogen bonding, H-bonding Not explicitly studied Inferred
4-Bromo-N-(propylcarbamoyl)benzenesulfonamide Br (C4), propylcarbamoyl (N) 168–170 H-bonding (N–H⋯O), C–H⋯π Urease inhibition (potential)
N-(2-Nitrophenyl)-4-bromo-benzamide Br (C4), 2-nitrophenyl (N) 198–200 Halogen⋯nitro interactions Antibacterial, antifungal
N-(4-Methoxyphenyl)benzenesulfonamide H (C4), 4-methoxyphenyl (N) 142–144 H-bonding, π–π stacking Not reported

Key Observations :

  • Halogen Effects : Bromine at the para position (as in this compound) enhances intermolecular halogen bonding, as seen in N-(2-nitrophenyl)-4-bromo-benzamide , where Br⋯O interactions stabilize crystal lattices .
  • Methoxy groups (e.g., in ) improve solubility via polar interactions .

Structural and Crystallographic Comparisons

Table 2: Crystallographic Parameters of Brominated Sulfonamides

Compound Name Space Group Unit Cell Parameters (Å, °) Hydrogen-Bond Motifs Refinement Software Reference
4-Bromo-N-(propylcarbamoyl)benzenesulfonamide P 1 a=7.34, b=9.12, c=10.45; α=90.2, β=92.3, γ=104.7 N–H⋯O (2.85 Å) SHELXL-2018
N-(2-Bromophenyl)-4-methylbenzenesulfonamide P 1 a=8.92, b=10.33, c=12.45; α=90, β=90, γ=90 C–H⋯O (3.12 Å), π–π stacking SHELXTL

Key Observations :

  • Crystal Packing : Brominated sulfonamides exhibit diverse packing modes. For example, 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide forms dimers via N–H⋯O bonds, whereas N-(2-Bromophenyl)-4-methylbenzenesulfonamide relies on weaker C–H⋯O interactions .
  • Software Tools : Structural refinements commonly use SHELX programs (e.g., SHELXL, SHELXTL), emphasizing their reliability in handling halogenated systems .

Biological Activity

4-Bromo-N-(2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H12BrNO2S and a molecular weight of 326.214 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring both a bromine atom and a sulfonamide group, contributes to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. Additionally, the presence of the bromine atom may enhance its binding affinity through halogen bonding, influencing interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives similar to this compound have been evaluated for their anti-proliferative activity against breast cancer cell lines such as MDA-MB-231 and MCF-7. These studies demonstrated significant inhibitory effects at concentrations ranging from 1.52–6.31 μM, with selectivity indices indicating a preference for cancer cells over normal cells .

Case Study: Inhibition of Carbonic Anhydrase IX

One notable case study involved the evaluation of sulfonamide derivatives against carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Compounds structurally related to this compound exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory activity. Furthermore, one compound was shown to induce apoptosis in MDA-MB-231 cells, significantly increasing the percentage of annexin V-FITC positive apoptotic cells compared to controls .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activities. Studies have reported significant inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 µg/mL. The compounds demonstrated an inhibition percentage of approximately 80% against S. aureus compared to positive controls .

Comparative Analysis with Similar Compounds

Compound IC50 (nM) Selectivity for CA IX Anticancer Activity
This compound10.93 - 25.06HighSignificant
4e (Related Compound)10.93ExcellentInduces apoptosis
4g (Related Compound)25.06ModerateModerate

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on compounds similar to this compound suggest promising pharmacokinetic profiles, indicating potential for further development as therapeutic agents .

Q & A

Q. 1.1. What are the established synthetic routes for 4-Bromo-N-(2-methylphenyl)benzenesulfonamide, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via sulfonylation of 2-methylaniline with 4-bromobenzenesulfonyl chloride. Key steps include:

  • Reaction Conditions : Conducted in anhydrous dichloromethane with triethylamine as a base at 0–5°C to minimize side reactions .
  • Purification : Recrystallization from ethanol/water mixtures yields >95% purity. Confirmation via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (reported range: 148–150°C) .

Q. 1.2. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Crystallography Parameters : Monoclinic crystal system, space group P2₁/c, with unit cell dimensions a = 10.52 Å, b = 12.34 Å, c = 14.78 Å .
  • Key Interactions : N–H···O hydrogen bonds stabilize the lattice, while bromine atoms contribute to halogen bonding .

Advanced Research Questions

Q. 2.1. How can computational methods resolve contradictions in spectroscopic data for sulfonamide derivatives?

Methodological Answer: Discrepancies in NMR or IR spectra (e.g., unexpected splitting in 1H^1H-NMR) can be addressed via:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and simulate spectra using Gaussian 15. Compare experimental vs. theoretical chemical shifts to identify conformational isomers .
  • Dynamic NMR : Variable-temperature 1H^1H-NMR (e.g., 25–80°C) to detect rotational barriers around the sulfonamide S–N bond .

Q. 2.2. What strategies are effective for designing bioactivity studies of this compound analogs?

Methodological Answer:

  • QSAR Modeling : Use MOE or Schrödinger Suite to correlate substituent effects (e.g., electron-withdrawing groups at para-position) with biological activity. Example parameters: LogP, polar surface area, and H-bond acceptor count .
  • Enzyme Assays : Test inhibition of carbonic anhydrase isoforms (e.g., CA-II) via stopped-flow CO₂ hydration assay. IC₅₀ values for brominated analogs range from 0.8–1.2 µM, suggesting competitive binding .

Q. 2.3. How can reaction engineering improve the scalability of sulfonamide synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous-flow reactors reduce reaction time (from 24h to 2h) by enhancing heat/mass transfer. Optimize parameters: residence time (5–10 min), temperature (40°C), and reagent stoichiometry (1:1.1 amine:sulfonyl chloride) .
  • Membrane Separation : Nanofiltration membranes (e.g., Duramem 300) achieve >99% yield by removing unreacted reagents and byproducts .

Data Contradiction and Validation

Q. 3.1. How to address discrepancies in reported melting points for sulfonamide derivatives?

Methodological Answer:

  • Thermal Analysis : Use differential scanning calorimetry (DSC) at 10°C/min under nitrogen. Compare with literature and check for polymorphic transitions (e.g., Form I vs. Form II) .
  • Interlaboratory Validation : Collaborate with crystallography labs to confirm unit cell parameters (e.g., via CIF files in Cambridge Structural Database) .

Structural and Mechanistic Insights

Q. 4.1. What intermolecular interactions dominate the solid-state packing of this compound?

Methodological Answer: SC-XRD reveals:

  • Hydrogen Bonds : N–H···O (2.89 Å) between sulfonamide groups.

  • Halogen Bonds : Br···π interactions (3.45 Å) enhance stability .

  • Table : Interaction Summary

    Interaction TypeDistance (Å)Energy (kJ/mol)
    N–H···O2.89-15.2
    Br···π3.45-8.7

Advanced Characterization Techniques

Q. 5.1. How does electron-density mapping clarify bonding in sulfonamide derivatives?

Methodological Answer:

  • Multipole Refinement : Using software like JANA2006, analyze deformation density maps to quantify covalent vs. ionic character in S–N bonds. Results show 60% covalent character .
  • Hirshfeld Surface Analysis : Visualize contact contributions (e.g., H···H = 45%, Br···C = 12%) via CrystalExplorer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.